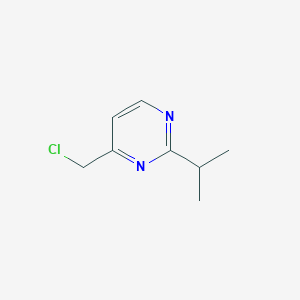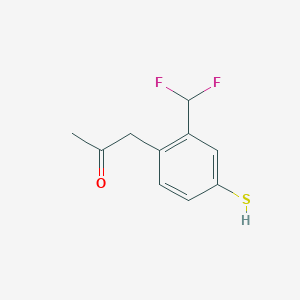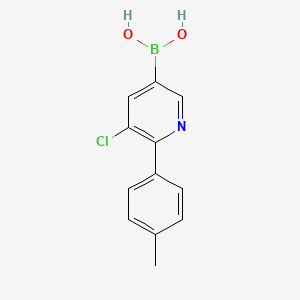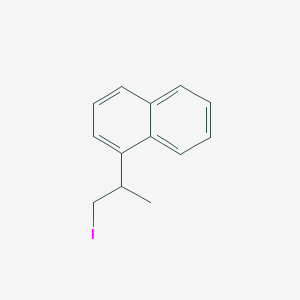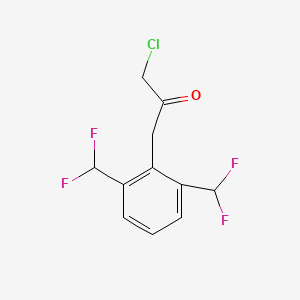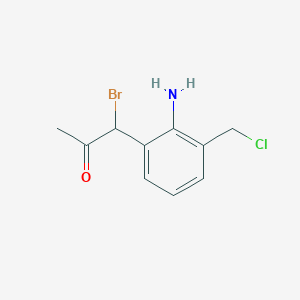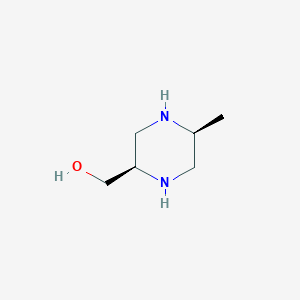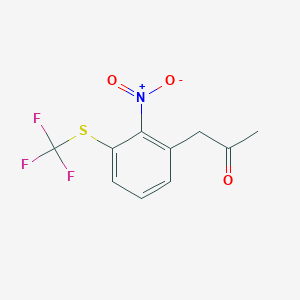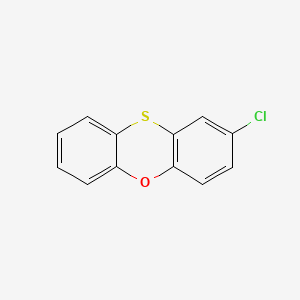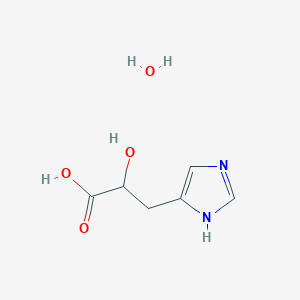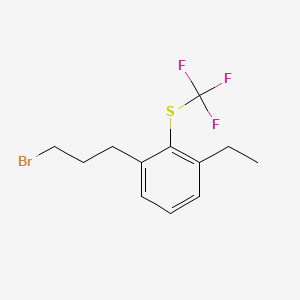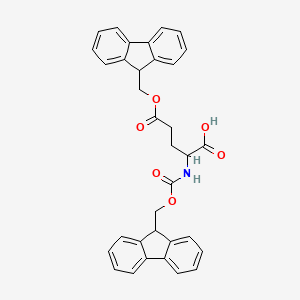
N-alpha-(FMOC)-L-glutamic acid alpha-fluorenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is a derivative of L-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions . The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester typically involves the reaction of L-glutamic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions . The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final ester product .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is typically purified by crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used for peptide coupling reactions.
N,N-Dimethylformamide (DMF): A solvent frequently used in these reactions.
Major Products Formed
Free Amino Acid: Formed upon removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Chemistry
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal . It allows for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays . It is also used in the study of protein-protein interactions and enzyme-substrate relationships .
Medicine
In medicinal chemistry, Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is used to synthesize peptide-based drugs and therapeutic agents . It is also employed in the development of vaccines and diagnostic tools .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for pharmaceutical and biotechnological applications. It is also used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Fmoc-L-glutamic acid g-9-fluorenylmethyl ester involves the protection of the amino group by the Fmoc group . This protection allows for selective reactions at other sites on the molecule without interference from the amino group . The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions . The molecular targets and pathways involved in these reactions are primarily related to peptide bond formation and the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Fmoc-L-glutamic acid g-9-fluorenylmethyl ester is unique due to its specific protecting group, which provides stability and ease of removal under basic conditions . This makes it particularly suitable for use in SPPS, where selective protection and deprotection of amino groups are crucial . Compared to other similar compounds, it offers a balance of stability and reactivity that is ideal for peptide synthesis .
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHCOXHFLJLQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
